Steroids and steroid derivatives
Steroids and their derivatives are a diverse class of organic compounds characterized by a molecular framework consisting of four interconnected carbon rings, typically named ring A, B, C, and D. These molecules exhibit wide-ranging biological activities due to their structural flexibility, making them essential in various fields including medicine, research, and industry.
In medicinal chemistry, steroids such as corticosteroids are widely used for anti-inflammatory and immunosuppressive effects, while sex hormones like estrogens and androgens play crucial roles in reproductive health. Steroid derivatives have also found applications in agricultural science as growth promoters and in veterinary medicine to enhance animal performance and productivity.
Structurally, steroids can be modified at various positions to create new compounds with improved properties or novel biological activities. These modifications include changes in the side chains, ring substitution, and introduction of functional groups such as hydroxyls, aldehydes, and ketones. The diverse range of derivatives allows for targeted drug design tailored to specific physiological needs.
The synthesis of steroid derivatives often involves complex chemical reactions requiring precise control over reaction conditions and purification steps to achieve high yields and purity. Their extensive use underscores the importance of understanding their structure-activity relationships in both research and clinical applications.

- Pregnane steroids
- Brassinolides and derivatives
- Bile acids, alcohols and derivatives
- Cholesterols and derivatives
- Steroidal saponins
- Cholestane steroids
- Hydroxysteroids
- Bufanolides and derivatives
- Stigmastanes and derivatives
- Steroidal glycosides
- Estrane steroids
- Steroid lactones
- Cucurbitacins
- Ergostane steroids
- Androstane steroids
- Oxosteroids
- Cycloartanols and derivatives
- Physalins and derivatives
- Steroid esters
- 20-oxosteroids
- Steroids and steroid derivatives
- Vitamin D and derivatives
- Hydroxy bile acids, alcohols and derivatives
- Cucurbitacin glycosides
- Tanshinlactones and derivatives
- Androgens and derivatives
- Monohydroxy bile acids, alcohols and derivatives
- Ergosterols and derivatives
- Withanolides and derivatives
- Sulfated steroids
- Gluco/mineralocorticoids, progestogins and derivatives
- Steroid acids
- 1-hydroxysteroids
- Oxasteroids and derivatives
- Cardenolide glycosides and derivatives
- Steroidal alkaloids
- Cardenolides and derivatives
- Cholesteryl esters
- Dihydroxy bile acids, alcohols and derivatives
- Estrogens and derivatives
- 21-hydroxysteroids
- Tetrahydroxy bile acids, alcohols and derivatives
- Delta-5-steroids
- Conanine-type alkaloids
- Trihydroxy bile acids, alcohols and derivatives
- Gorgostanes and derivatives
- Spironolactones and derivatives
- Azasteroids and derivatives
- Cerveratrum-type alkaloids
- Pentahydroxy bile acids, alcohols and derivatives
- Jerveratrum-type alkaloids
- 17-furanylsteroids and derivatives
- 12-alpha-hydroxysteroids
- Taurinated bile acids and derivatives
- Steroid glucuronide conjugates
- 14-alpha-methylsteroids
- Withanolide glycosides and derivatives
- Spirosolanes and derivatives
- Solanidines and derivatives
- Delta-7-steroids
- 11-oxosteroids
- Buxus alkaloids
- Furospirostanes and derivatives
Related Literature
-
Felix J. de Zwart,Vivek Sinha,Monica Trincado,Hansjörg Grützmacher,Bas de Bruin Dalton Trans., 2022,51, 3019-3026
-
Md A. Wahab,Luqman Atanda,Muxina Konarova RSC Adv., 2019,9, 17194-17202
-
Peter J. Steel,Christopher J. Sumby Dalton Trans., 2003, 4505-4515
-
Kevin Hoffmann,Iso Christl,Ralf Kaegi,Ruben Kretzschmar Environ. Sci.: Nano, 2020,7, 3385-3404
-
Jinlong Shi,Shiqiang Hou,Jianfei Huang,Shanshan Wang,Wei Huan,Chuanjun Huang,Xiaojiang Liu,Rui Jiang,Wenbo Qian,Jingjing Lu,Xiubing Wang,Wei Shi,Rongqin Huang,Jian Chen Nanoscale, 2017,9, 8970-8981
-
6. Reviews
-
Mohamed M. Elnagar,Johannes Liessem,Changbin Im,Dariusz Mitoraj,Ludwig A. Kibler,Christof Neumann,Andrey Turchanin,Robert Leiter,Ute Kaiser,Radim Beranek Nanoscale, 2023,15, 19268-19281
-
Alexander Reichle,Hannes Sterzel,Peter Kreitmeier,Remi Fayad,Felix N. Castellano,Julia Rehbein,Oliver Reiser Chem. Commun., 2022,58, 4456-4459
-
9. Front cover
-
Alexander Hildebrandt,Heinrich Lang Dalton Trans., 2011,40, 11831-11837
Recommended suppliers
-
Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
-
河南东延药业有限公司Factory Trade Brand reagentsCompany nature: Private enterprises
-
Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
-
Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
-
Handan Zechi Trading Co., LtdFactory Trade Brand reagentsCompany nature: Private enterprises
Recommended products
-
Semaglutide Cas No: 910463-68-2
-
Tirzepatide Cas No: 2023788-19-2
-
Crisaborole Cas No: 906673-24-3
-
Cabozantinib S-malate Cas No: 1140909-48-3
-
Bucladesine sodium Cas No: 16980-89-5